molecular formula C5H14N4O7S B6331736 DL-Canavanine sulfate (H-DL-Hse(Guanidino)-OH.H2SO4) CAS No. 1078611-11-6

DL-Canavanine sulfate (H-DL-Hse(Guanidino)-OH.H2SO4)

Cat. No. B6331736
CAS RN: 1078611-11-6
M. Wt: 274.26 g/mol
InChI Key: MVIPJKVMOKFIEV-UHFFFAOYSA-N
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Description

DL-Canavanine sulfate is a naturally occurring L-amino acid that interferes with L-arginine-utilizing enzymes due to its structural similarity with this L-amino acid . It has a molecular formula of C5H14N4O7S, an average mass of 274.252 Da, and a mono-isotopic mass of 274.058319 Da .


Synthesis Analysis

L-Canavanine is typically incorporated into proteins by arginyl-tRNA synthetase, leading to rapid functional disruption of such “canavanyl proteins” . The bacterial cell wall is made of peptidoglycan (PG), a polymer that is essential for maintenance of cell shape and survival .


Molecular Structure Analysis

DL-Canavanine sulfate has a molecular formula of C5H14N4O7S . It alters the peptidoglycan (PG) structure of Rhizobiales, impairing PG crosslinkage and cell division .


Chemical Reactions Analysis

DL-Canavanine sulfate interferes with normal ammonia disposal . It also blocks NO synthesis and causes the synthesis of non-functional proteins in sensitive organisms .


Physical And Chemical Properties Analysis

DL-Canavanine sulfate has a molecular weight of 176.17 g/mol . It has a molecular formula of C5H12N4O3 .

Scientific Research Applications

Anticancer Research

DL-Canavanine sulfate has been investigated for its potential as an anticancer agent . Its mode of action is believed to be associated with the synthesis of non-functional proteins in cancer cells . By being incorporated into proteins in place of arginine, it disrupts normal cellular function, leading to cell death. This property makes it a candidate for cancer therapy research, particularly in studying its efficacy and mechanism of action against various cancer cell lines.

Allelopathy Studies

In the context of plant biology, DL-Canavanine sulfate serves as a potent allelochemical . It can inhibit the growth of competing plants by being incorporated into their proteins, causing growth defects or even plant death. This application is significant in understanding plant competition and survival, as well as in developing natural herbicides.

Autoimmunological Disease Research

The compound’s toxicity has implications for autoimmunological diseases in humans and animals that consume plants containing DL-Canavanine sulfate . Research in this field focuses on understanding how exposure to this compound can trigger or exacerbate autoimmune responses, potentially leading to the development of therapeutic strategies.

Protein Synthesis Studies

DL-Canavanine sulfate is used to study the fidelity of protein synthesis . By replacing arginine in proteins, researchers can investigate the effects of amino acid substitution on protein structure and function. This has broader implications for understanding genetic code translation and protein engineering.

Nitric Oxide (NO) Production

The application of DL-Canavanine sulfate has been shown to disrupt polyamine metabolism and lead to the formation of reactive nitrogen species, including nitric oxide (NO) . This aspect is particularly useful in studying the regulation or modulation of polyamine-NO cross-talk in higher plants, which is crucial for various physiological processes.

Synthesis Methodology

An improved synthesis of DL-Canavanine sulfate provides insights into the production and purification of this compound for research purposes . Understanding its synthesis is essential for scientists who require high-purity samples for their experiments and for scaling up production for potential therapeutic applications.

Mechanism of Action

Target of Action

DL-Canavanine sulfate primarily targets the arginyl-tRNA synthetase . This enzyme is responsible for attaching the amino acid arginine to its corresponding tRNA during protein synthesis .

Mode of Action

DL-Canavanine sulfate is a structural analogue of arginine . Due to its structural similarity, it can be mistakenly incorporated into proteins in place of arginine by the arginyl-tRNA synthetase .

Biochemical Pathways

The incorporation of DL-Canavanine sulfate into proteins disrupts normal protein synthesis and can lead to the disruption of critical reactions of RNA and DNA metabolism . It also affects regulatory and catalytic reactions of arginine metabolism, arginine uptake, and the formation of structural components . In plants, it has been shown to disrupt polyamine metabolism and lead to the formation of reactive nitrogen species, including nitric oxide (NO) .

Result of Action

The incorporation of DL-Canavanine sulfate into proteins leads to the production of non-functional proteins . This can disrupt critical cellular processes and lead to toxic effects in both animal and plant systems . In humans and animals, its toxicity has been associated with autoimmunological diseases .

Action Environment

The action of DL-Canavanine sulfate can be influenced by various environmental factors. For instance, it is produced in many legumes and is accumulated mainly in seeds and their newly germinating sprouts . The concentration of DL-Canavanine sulfate in these plants can vary depending on environmental conditions, which can in turn influence its action, efficacy, and stability.

Safety and Hazards

DL-Canavanine sulfate is toxic and contains a pharmaceutically active ingredient . It is moderately to severely irritating to the skin and eyes . It is also slightly toxic to rats following a single subcutaneous injection .

Future Directions

Cyanamide is biosynthesized from L-canavanine in plants . This finding will serve as a crucial step for the isolation and characterization of the responsible enzyme in future studies . There may also be an interaction between dietary protein level and canavanine with respect to lifespan in mice .

properties

IUPAC Name

2-amino-4-(diaminomethylideneamino)oxybutanoic acid;sulfuric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12N4O3.H2O4S/c6-3(4(10)11)1-2-12-9-5(7)8;1-5(2,3)4/h3H,1-2,6H2,(H,10,11)(H4,7,8,9);(H2,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVIPJKVMOKFIEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CON=C(N)N)C(C(=O)O)N.OS(=O)(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14N4O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dl-canavanine sulfate

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